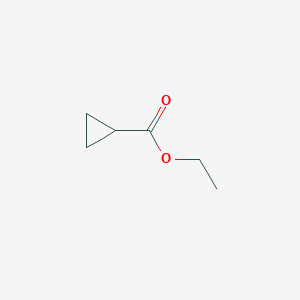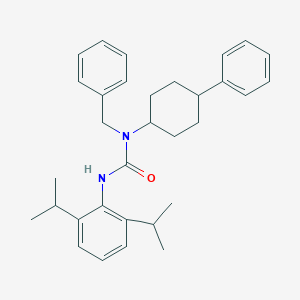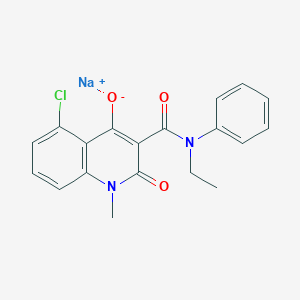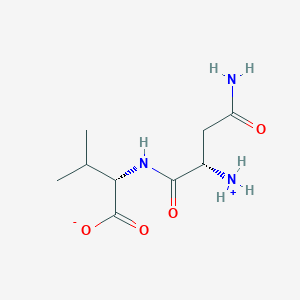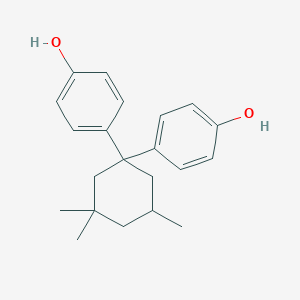
Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-
Descripción general
Descripción
Phenol, 4,4’-(3,3,5-trimethylcyclohexylidene)bis-, also known as Bisphenol TMC, is a bisphenol derivative . It has a molecular formula of C21H26O2 and a molecular mass of 310.43 . It is used in the preparation of polycarbonate, polyester, and epoxy resins .
Synthesis Analysis
The synthesis of Phenol, 4,4’-(3,3,5-trimethylcyclohexylidene)bis- involves the use of phenol, water, phosphoric acid, and BPTMCP crystals . These ingredients are placed in a one-liter capacity four-necked flask to prepare a slurry .Molecular Structure Analysis
The molecular structure of Phenol, 4,4’-(3,3,5-trimethylcyclohexylidene)bis- consists of 21 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The structure is complex, with the phenol groups attached to a trimethylcyclohexylidene group .Chemical Reactions Analysis
While specific chemical reactions involving Phenol, 4,4’-(3,3,5-trimethylcyclohexylidene)bis- are not mentioned in the search results, it is known that this compound is used in the preparation of various types of resins . This suggests that it can participate in polymerization reactions.Physical And Chemical Properties Analysis
Phenol, 4,4’-(3,3,5-trimethylcyclohexylidene)bis- has a predicted boiling point of 463.9±45.0 °C and a predicted density of 1.054±0.06 g/cm3 . Its pKa is predicted to be 10.29±0.35 .Aplicaciones Científicas De Investigación
Toxicology and Health Impact
Bisphenol TMC (BPTMC) has been found to have significant toxic effects on the nematode Caenorhabditis elegans, a model organism often used in biological research . Exposure to BPTMC resulted in developmental delays, reduced reproduction, and diminished longevity . Notably, BPTMC exposure led to mitochondrial abnormalities, including reduced oxygen consumption, lowered mitochondrial membrane potential, and decreased ATP levels . This raises concerns about the safety of BPTMC as a Bisphenol A (BPA) substitute .
Endocrine Disruption
Bisphenols, including BPTMC, are known for their endocrine-disrupting effects . They can cause structural and functional damage to the female reproductive system by interfering with hormones, activating receptors, inducing oxidative stress, DNA damage, and carcinogenesis, and triggering epigenetic changes . Epidemiological studies support the association between bisphenols and diseases such as cancer of the female reproductive system, reproductive dysfunction, and miscarriage .
Estrogenic Effects
BPTMC has been found to have potent estrogenic effects in Oryzias melastigma, a species of fish commonly used in ecotoxicology . This suggests that BPTMC could potentially disrupt endocrine function in aquatic organisms .
Epoxy Resin Applications
While not specific to BPTMC, bisphenols in general are widely used in the production of epoxy resins . These resins are highly versatile and excellent for high-temperature applications, adhesion of a variety of substrates, compression, bends, electrical insulation, mortar, grouts, adhesion, and high-tensile-strength applications .
Environmental Impact
The widespread use of bisphenols, including BPTMC, has led to their presence in various environmental matrices . This raises concerns about their potential impact on environmental health and ecosystems .
Potential for Replacement of BPA
Despite the concerns about its toxicity, BPTMC is being considered as a potential replacement for BPA . However, the evidence of its toxic and endocrine-disrupting effects suggests that further research is needed to fully assess its safety .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that bisphenols, in general, can interact with various cellular components, including receptors and enzymes . For instance, Bisphenol A (BPA), a related compound, is known to bind to estrogen receptors, thereby affecting body weight and tumorigenesis .
Mode of Action
Bisphenol TMC’s mode of action is thought to be similar to that of other bisphenols, which are known to interfere with hormones, activate receptors, induce oxidative stress, DNA damage, and carcinogenesis . The exact interaction of bisphenol tmc with its targets and the resulting changes are still under investigation .
Biochemical Pathways
Bisphenol TMC has been found to disturb mitochondrial activity and biogenesis . Exposure to Bisphenol TMC resulted in mitochondrial abnormalities, including reduced oxygen consumption, lowered mitochondrial membrane potential, and decreased ATP levels . Additionally, Bisphenol TMC increased ROS levels but decreased mitochondrial population . Transcriptome analysis revealed that Bisphenol TMC induces alterations in the expression of genes associated with mitochondrial biogenesis .
Pharmacokinetics
Physiologically based pharmacokinetic (pbpk) models have been developed for related compounds like bisphenol a (bpa) to predict the internal dose metrics of a chemical and perform species and dose extrapolations .
Result of Action
Exposure to Bisphenol TMC has been associated with developmental delays, reduced reproduction, and diminished longevity in the model organism Caenorhabditis elegans . It also resulted in increased oxidative stress and thermal stress . These findings raise crucial concerns about Bisphenol TMC as a safe alternative to Bisphenol A (BPA) .
Action Environment
The action, efficacy, and stability of Bisphenol TMC can be influenced by various environmental factors. For instance, the concentration of Bisphenol TMC in the environment can affect its toxicity . .
Propiedades
IUPAC Name |
4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15,22-23H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGNGRIGSEMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881048 | |
| Record name | bisphenol TMC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- | |
CAS RN |
129188-99-4 | |
| Record name | 4,4′-(3,3,5-Trimethylcyclohexylidene)bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129188-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129188994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | bisphenol TMC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




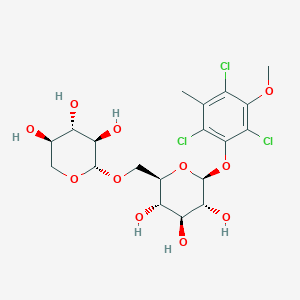
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
